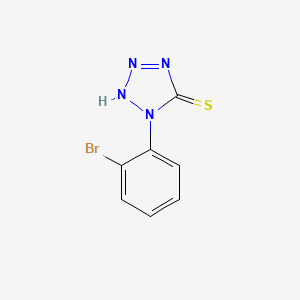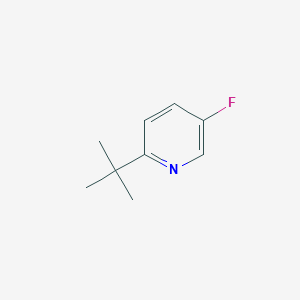![molecular formula C8H15NO3 B15334045 Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B15334045.png)
Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate is a chiral compound with potential applications in various fields such as pharmaceuticals, organic synthesis, and chemical research. The compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: This step may involve the hydroxymethylation of the pyrrolidine ring using formaldehyde and a suitable catalyst.
Esterification: The final step involves the esterification of the hydroxymethylated pyrrolidine with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential intermediate in the synthesis of biologically active compounds.
Medicine: Possible use in the development of pharmaceuticals due to its chiral nature.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed study through experimental research.
Comparación Con Compuestos Similares
Similar Compounds
Methyl ®-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate: The enantiomer of the compound, which may have different biological activities.
2-(Hydroxymethyl)pyrrolidine: A simpler analog without the ester group.
N-Methylpyrrolidine: A related compound with a different substitution pattern.
Uniqueness
Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate is unique due to its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
methyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C8H15NO3/c1-12-8(11)5-9-4-2-3-7(9)6-10/h7,10H,2-6H2,1H3 |
Clave InChI |
WDWKJUJRVDKXLW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1CCCC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone](/img/structure/B15333965.png)

![[1-[4-[2,6-Bis(benzyloxy)-3-pyridyl]phenyl]-4-piperidyl]methanol](/img/structure/B15333985.png)











